

Application Note: Voltammetric Detection of Brilliant Black BN

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Compound of Interest

Compound Name: Food black 1

Cat. No.: B12511822

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Introduction

Brilliant Black BN (E151) is a synthetic diazo dye permitted for use as a food colorant in certain food categories. Due to potential health concerns associated with excessive intake of synthetic food dyes, regulatory bodies have established acceptable daily intake levels. Therefore, the development of reliable, simple, and cost-effective analytical methods for the determination of Brilliant Black BN in foodstuffs and beverages is crucial for ensuring food quality and safety.^[1] Voltammetric techniques offer significant advantages for this purpose, including high sensitivity, rapid analysis, low cost, and ease of miniaturization.^[2] This application note details a protocol for the determination of Brilliant Black BN using linear scan adsorptive stripping voltammetry.

Principle

The electrochemical behavior of Brilliant Black BN is investigated using voltammetry. The method is based on the electrochemical reduction of Brilliant Black BN at the surface of a working electrode.^[1] By applying a potential scan, the current response corresponding to the reduction of the dye is measured. The peak current is proportional to the concentration of Brilliant Black BN in the sample, allowing for its quantification. Adsorptive stripping voltammetry enhances sensitivity by pre-concentrating the analyte onto the electrode surface before the voltammetric scan.

Quantitative Data Summary

The following table summarizes the key performance parameters for the voltammetric detection of Brilliant Black BN.

Working Electrode Material	Voltammetric Method	Supporting Electrolyte (pH)	Linear Range	Limit of Detection (LOD)	Reference
Mercury meniscus modified silver solid amalgam electrode (m-AgSAE)	Linear Scan Adsorptive Stripping Voltammetry	Britton-Robinson buffer (pH 3.0)	Not Specified	0.12 μ M	[1]
Polished silver solid amalgam electrode (p-AgSAE)	Linear Scan Adsorptive Stripping Voltammetry	Britton-Robinson buffer (pH 3.0)	Not Specified	Higher than m-AgSAE	[1]
Dropping mercury electrode	Polarography /Cyclic Voltammetry (for reduction)	Aqueous media (wide pH range)	Not a quantitative method	Not Applicable	[1]
Glassy carbon electrode	Cyclic Voltammetry (for oxidation)	Aqueous media (wide pH range)	Not a quantitative method	Not Applicable	[1]

Experimental Protocol

This protocol describes the determination of Brilliant Black BN using linear scan adsorptive stripping voltammetry with a mercury meniscus modified silver solid amalgam electrode (m-AgSAE).[\[1\]](#)

1. Reagents and Solutions

- Britton-Robinson (BR) buffer (pH 3.0): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 3.0 with 0.2 M sodium hydroxide.
- Brilliant Black BN Standard Stock Solution: Prepare a stock solution of Brilliant Black BN in deionized water.
- Supporting Electrolyte: Use the prepared Britton-Robinson buffer (pH 3.0).
- Deionized Water

2. Instrumentation

- Potentiostat/Galvanostat with a three-electrode cell setup.
- Working Electrode: Mercury meniscus modified silver solid amalgam electrode (m-AgSAE).
- Reference Electrode: Ag/AgCl electrode.
- Counter Electrode: Platinum wire.

3. Electrode Preparation

- The mercury meniscus modified silver solid amalgam electrode (m-AgSAE) should be prepared according to established procedures. This typically involves depositing a fresh mercury film onto a solid silver substrate.

4. Voltammetric Measurement

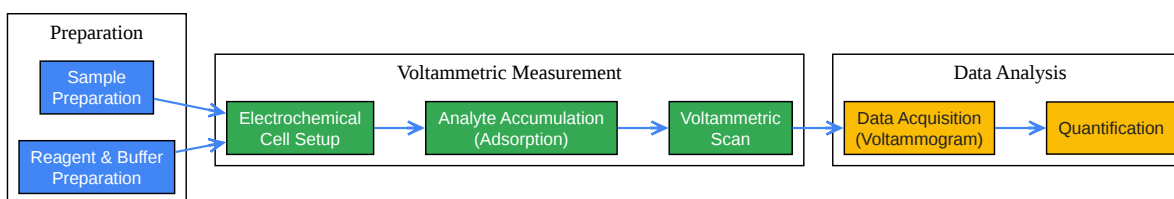
- Step 1: Cell Preparation: Pipette a known volume of the Britton-Robinson buffer (pH 3.0) into the electrochemical cell.
- Step 2: Deoxygenation: Purge the solution with nitrogen gas for at least 5 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
- Step 3: Standard/Sample Addition: Add a known volume of the Brilliant Black BN standard solution or the prepared sample solution to the electrochemical cell.

- Step 4: Accumulation: Apply an accumulation potential to the working electrode for a specified time (e.g., 300 seconds) in an unstirred solution to allow for the adsorption of Brilliant Black BN onto the electrode surface.[1]
- Step 5: Voltammetric Scan: After the accumulation step, initiate the linear potential scan towards negative potentials and record the voltammogram.
- Step 6: Data Analysis: Measure the peak current corresponding to the reduction of Brilliant Black BN.

5. Quantification

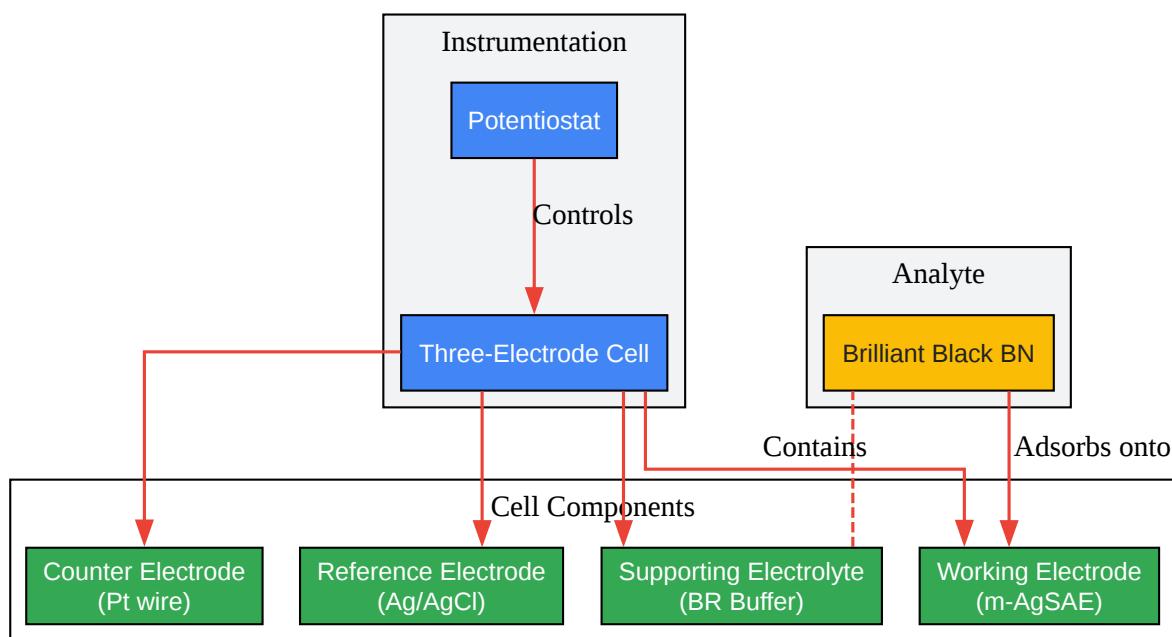
- Construct a calibration curve by plotting the peak current versus the concentration of Brilliant Black BN standards.
- Determine the concentration of Brilliant Black BN in the sample by interpolating its peak current on the calibration curve. The standard addition method can also be used for quantification in complex matrices.

Visualizations



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Caption: Experimental workflow for the voltammetric detection of Brilliant Black BN.



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Caption: Key components and their relationships in the voltammetric setup.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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